3,5-bis(chlorosulfonyl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
21829-31-2 |
|---|---|
Molecular Formula |
C7H4Cl2O6S2 |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
3,5-bis(chlorosulfonyl)benzoic acid |
InChI |
InChI=1S/C7H4Cl2O6S2/c8-16(12,13)5-1-4(7(10)11)2-6(3-5)17(9,14)15/h1-3H,(H,10,11) |
InChI Key |
ZIFIDAWQQVSJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Bis Chlorosulfonyl Benzoic Acid and Analogous Multi Chlorosulfonyl Aromatic Carboxylic Acids
Direct Chlorosulfonation of Aromatic Precursors
Direct chlorosulfonation involves the reaction of an aromatic compound with an excess of a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). rsc.orgtandfonline.comresearchgate.net This method is a cornerstone of industrial organic chemistry for introducing sulfonic acid and sulfonyl chloride groups onto an aromatic ring. chemicalbook.com
The synthesis of 3,5-bis(chlorosulfonyl)benzoic acid from benzoic acid is a classic example of regioselectivity in electrophilic aromatic substitution. The carboxylic acid group is an electron-withdrawing and deactivating substituent, which directs incoming electrophiles to the meta positions (positions 3 and 5) on the benzene (B151609) ring. The electrophile in this reaction is believed to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid. stackexchange.com
The strong deactivating effect of the carboxyl group, compounded by the deactivating nature of the first chlorosulfonyl group introduced, means that forcing conditions are required to achieve bis-substitution. However, the inherent directing effect of the carboxyl group ensures high regioselectivity, leading predominantly to the desired 3,5-disubstituted product.
Achieving efficient bis-chlorosulfonation requires careful optimization of reaction parameters, primarily temperature, reaction time, and reagent stoichiometry. Due to the deactivated nature of the benzoic acid ring, the reaction typically necessitates elevated temperatures and a significant excess of chlorosulfonic acid, which often serves as both the reagent and the solvent. researchgate.netgoogle.com
For instance, the synthesis of the analogous 3,5-bis(chlorosulfonyl)salicylic acid is achieved by heating salicylic (B10762653) acid in excess chlorosulfonic acid at 130-140°C for 90 minutes. prepchem.com Similarly, the preparation of 3-(chlorosulfonyl)benzoic acid involves heating benzoic acid to 120°C in a mixture of chlorosulfonic acid and sulfuric acid. google.com These conditions highlight that thermal energy is crucial to overcome the high activation energy barrier for the introduction of a second sulfonyl chloride group onto the already deactivated aromatic ring. The reaction is typically quenched by carefully pouring the reaction mixture onto ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the product. prepchem.com
| Starting Material | Reagent(s) | Temperature | Time | Product | Reference |
|---|---|---|---|---|---|
| Salicylic acid | Chlorosulfonic acid (excess) | 130-140°C | 90 min | 3,5-bis(chlorosulfonyl)salicylic acid | prepchem.com |
| Benzoic acid | Chlorosulfonic acid, Sulfuric acid, Sulfamic acid | 120°C | Until gas evolution ceases | 3-(Chlorosulfonyl)benzoic acid | google.com |
While chlorosulfonic acid can act as its own solvent, the reaction environment can be modified to improve outcomes. A key challenge in chlorosulfonation is the formation of sulfone by-products, where two aryl rings are linked by a sulfonyl group (Ar-SO₂-Ar). The use of catalysts, often termed sulfone inhibitors, can suppress this side reaction and enhance the yield and purity of the desired sulfonyl chloride. google.com
One patented method describes the use of sulfamic acid as an advantageous catalyst in the sulfochlorination of aromatic compounds. google.com The addition of a small amount of sulfamic acid to the reaction of benzoic acid with chlorosulfonic acid and thionyl chloride was shown to improve the yield of 3-chlorosulfonylbenzoic acid. While ionic liquids have been explored as alternative media for sulfonation reactions to minimize waste and potentially enhance selectivity, the standard industrial approach for compounds like this compound remains the use of excess chlorosulfonic acid. google.comorganic-chemistry.org
| Starting Material | Reagents | Catalyst | Yield | Product | Reference |
|---|---|---|---|---|---|
| Benzoic acid (1.0 mol) | Chlorosulfonic acid (3.0 mol), Thionyl chloride (1.0 mol), Sulfuric acid (20g) | Sulfamic acid (1g) | Not specified, but described as improved | 3-Chlorosulfonylbenzoic acid | google.com |
| Benzoic acid (1.0 mol) | Chlorosulfonic acid (3.0 mol), Thionyl chloride (1.0 mol), Sulfuric acid (20g) | None | 82.5% | 3-Chlorosulfonylbenzoic acid | google.com |
Multi-Step Synthesis from Pre-Functionalized Aromatic Systems
An alternative to direct, and sometimes harsh, chlorosulfonation is a multi-step approach. This strategy offers greater control and can be essential when dealing with sensitive substrates or when building highly complex molecules.
A widely used two-step method involves the initial sulfonation of the aromatic ring to form an aromatic sulfonic acid, followed by a separate chlorination step to yield the sulfonyl chloride. rsc.org The sulfonation can be carried out with agents like oleum (B3057394) or sulfuric acid. The resulting sulfonic acid is then converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com
This method can be advantageous as it separates the sulfonation and chlorination steps, potentially allowing for milder conditions and purification of the intermediate sulfonic acid. For example, a process can first involve reacting the aromatic compound with chlorosulfonic acid or oleum to produce the sulfonic acid, followed by the addition of a catalyst and thionyl chloride to complete the conversion to the sulfonyl chloride. google.com The hydrolysis of 3-(chlorosulfonyl)benzoic acid to 3-sulfobenzoic acid is a well-documented reaction, confirming the viability of the sulfonic acid as a stable intermediate. google.com More modern methods for this conversion include the use of reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) or its derivatives. lookchem.com
| Reagent | Conditions | Advantages/Notes | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Often with a catalyst (e.g., DMF, Sulfamic acid) | Common industrial reagent | google.com |
| Cyanuric chloride | Neutral conditions | Milder alternative to traditional reagents | rsc.org |
| TAPC (TCT derivative) | Solvent-free, room temperature | Efficient, mild, short reaction times | lookchem.com |
For the synthesis of complex molecules where the highly reactive sulfonyl chloride group might be incompatible with other functional groups or reaction conditions, a strategy involving "masked" precursors is employed. acs.orgacs.org In this approach, a less reactive sulfur-containing group is introduced onto the aromatic ring, carried through several synthetic transformations, and finally "unmasked" via oxidation to the desired sulfonyl chloride in a late-stage step. acs.org
Common masked precursors include thiols, thioethers (e.g., alkyl or benzyl (B1604629) thiophenyl groups), and S-(aryl)-N,N'-diethylthiocarbamates. acs.orgacs.org The conversion to the sulfonyl chloride is typically achieved through oxidative chlorination using reagents like N-chlorosuccinimide, trichloroisocyanuric acid (TCCA), or bleach (NaOCl) in the presence of HCl. rsc.orgrsc.org This methodology provides significant synthetic flexibility and is instrumental in the preparation of functional aromatic multisulfonyl chlorides used in the construction of dendrimers and other complex architectures. acs.org
Flow Chemistry Approaches to Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of multi(chlorosulfonyl)aromatic carboxylic acids like this compound. Flow chemistry offers enhanced control over reaction parameters, improved safety profiles, and greater potential for scalability. beilstein-journals.org This approach is particularly advantageous for reactions like chlorosulfonation, which often involve hazardous reagents and exothermic conditions. mdpi.com
Continuous Stirred-Tank Reactors (CSTRs) have been effectively employed for the scalable production of aryl sulfonyl chlorides. mdpi.com In a typical setup, reagents are continuously fed into a series of reactors, allowing for precise control over temperature, residence time, and stoichiometry. This methodology mitigates the risks associated with the accumulation of large quantities of reactive materials, a common concern in batch synthesis, especially when using highly corrosive reagents like chlorosulfonic acid. mdpi.com The use of automation and real-time monitoring through gravimetric balances can ensure consistent process setpoints and reliability, leading to significant improvements in space-time yield during manufacturing runs. mdpi.com
While plug flow reactors (PFRs) are another common setup in flow chemistry, they can be less suitable for certain chlorosulfonation reactions. The accumulation of gaseous byproducts, such as hydrogen chloride, can disrupt the residence time distribution and create safety risks due to pressurization in the presence of a superheated, corrosive acid mixture. mdpi.com Therefore, systems based on CSTRs are often preferred for these specific transformations. mdpi.com The successful scaling of flow processes, from laboratory to industrial production, has been demonstrated for various aromatic compounds, underscoring the robustness of this technology. beilstein-journals.orgrsc.org
Table 1: Comparison of Batch vs. Flow Chemistry for Aryl Sulfonyl Chloride Synthesis
| Parameter | Batch Chemistry Approach | Flow Chemistry Approach (CSTRs) |
|---|---|---|
| Reactor Type | 3-neck round-bottom flask | Multiple Continuous Stirred-Tank Reactors (CSTRs) mdpi.com |
| Temperature Control | Maintained between -25 °C and -20 °C during addition mdpi.com | Precisely controlled setpoints via automated feedback loops mdpi.com |
| Reagent Handling | Portion-wise addition of substrate to a large volume of chilled reagent mdpi.com | Continuous pumping of reagents into the reactor system mdpi.com |
| Safety Considerations | Risk of thermal runaway; potential for fume leakage mdpi.com | Enhanced safety by minimizing reaction volume at any given time; addresses hazards of heated chlorosulfonic acid through careful equipment selection and monitoring mdpi.com |
| Scalability | Challenging to scale; requires larger vessels and poses increased safety risks | Readily scalable by extending operational time or using larger reactors; demonstrated consistency from small to large-scale runs mdpi.comrsc.org |
| Process Control | Manual control of temperature and stirring | Automated process control for consistency and reliability mdpi.com |
Chromatographic and Crystallization Techniques for Product Isolation and Purification
The isolation and purification of the final product are critical steps to ensure the high purity required for subsequent applications. A combination of chromatographic and crystallization methods is typically employed for aromatic carboxylic acids and their derivatives.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for purifying compounds like chlorosulfonylated benzoic acids. A reverse-phase (RP) HPLC method has been described for the analysis of "Benzoic acid, 2-chloro-5-(chlorosulfonyl)-," an analog of the title compound. sielc.com This method uses a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com Such liquid chromatography methods are often scalable and can be adapted for the preparative separation and isolation of a target compound from its impurities. sielc.com
For laboratory-scale purification, flash column chromatography is a standard and effective method. mdpi.comorgsyn.org The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity. The choice of eluent is crucial for achieving good separation. Common solvent systems for benzoic acid derivatives include mixtures of petroleum ether/ethyl acetate (B1210297) or cyclohexane/isopropanol. mdpi.com
Crystallization Techniques
Crystallization is a fundamental and highly effective technique for purifying solid compounds like this compound. The underlying principle involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce the formation of crystals as the solubility decreases. youtube.comyoutube.com Water is a common recrystallization solvent for benzoic acid itself, as it is highly soluble in hot water but poorly soluble in cold water. youtube.comgoogle.com
For more complex separations or to improve crystal quality, various advanced crystallization techniques can be utilized:
Seeding: The introduction of a small quantity of pure seed crystals to the supersaturated solution can initiate and control crystallization, leading to a more uniform particle size and preventing the formation of an oil. This technique was successfully used in the purification of 3,5-bis(trifluoromethyl)benzoic acid, where seeding was performed after pH adjustment to promote precipitation. google.com
Solvent System Selection: The choice of solvent is paramount. For many organic acids, solvents like ethanol, acetone, or toluene, and mixtures thereof, are used. diva-portal.orgresearchgate.net The ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble throughout the process. youtube.com
Spherical Crystallization: This is an agglomeration method where a saturated solution of the compound in a "good" solvent is poured into a "poor" solvent (in which the compound is insoluble) under agitation. A third solvent, the "bridging liquid," which is immiscible with the poor solvent, is then added to promote the formation of spherical agglomerates of the precipitated crystals. diva-portal.org This technique can improve the handling and flow properties of the final product.
Following crystallization, the pure crystals are typically isolated by filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried. youtube.comyoutube.com
Table 2: Purification Techniques for Benzoic Acid and its Analogs
| Technique | Compound Type | Key Parameters / Solvents | Reference |
|---|---|---|---|
| Reverse-Phase HPLC | Chlorosulfonylated Benzoic Acid Analog | Mobile Phase: Acetonitrile, Water, Phosphoric Acid | sielc.com |
| Flash Chromatography | Benzoic Acid Derivatives | Eluents: Petroleum Ether/Ethyl Acetate, Cyclohexane/Isopropanol | mdpi.com |
| Recrystallization | Benzoic Acid | Solvent: Hot Water | youtube.comgoogle.com |
| Crystallization with Seeding | 3,5-bis(trifluoromethyl)benzoic acid | Solvent: Tetrahydrofuran/Water; pH adjustment and seeding | google.com |
| Spherical Crystallization | Benzoic Acid | Good Solvent: Ethanol; Poor Solvent: Water; Bridging Liquid: Chloroform or Toluene | diva-portal.org |
| Melt Crystallization | Benzoic Acid | Process: Static or falling film melt crystallization | google.com |
Reactivity and Chemical Transformations of 3,5 Bis Chlorosulfonyl Benzoic Acid
Nucleophilic Substitution Reactions at the Chlorosulfonyl Centers
The two chlorosulfonyl groups are highly electrophilic and readily undergo nucleophilic substitution reactions with a variety of nucleophiles. This reactivity allows for the selective or exhaustive substitution of the chlorine atoms, leading to the formation of a wide array of derivatives.
Formation of Disulfonamides and Unsymmetrical Sulfonamide Derivatives
The reaction of 3,5-bis(chlorosulfonyl)benzoic acid with primary or secondary amines leads to the formation of disulfonamides. The reaction typically proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. By using a stoichiometric amount of a single amine, symmetrical disulfonamides can be synthesized. For instance, the reaction with two equivalents of an amine (R¹R²NH) yields the corresponding N,N,N',N'-tetra-substituted-3,5-disulfonamidobenzoic acid.
The synthesis of unsymmetrical sulfonamide derivatives, where the two sulfonyl groups are functionalized with different amines, can be achieved through a stepwise approach. This requires careful control of reaction conditions, such as temperature and stoichiometry, to favor monosubstitution initially, followed by the introduction of a second, different amine. The differential reactivity of the chlorosulfonyl groups, if any, or the use of protecting group strategies can facilitate the selective formation of unsymmetrical products.
A general approach for the synthesis of sulfonamides from sulfonyl chlorides involves reacting the sulfonyl chloride with an amine in a suitable solvent, often with a base like pyridine (B92270) or triethylamine (B128534). koreascience.kr For example, 3,4-dimethoxybenzenesulfonyl chloride has been reacted with various diamines in the presence of triethylamine to form bis-arylsulfonamides. koreascience.kr A similar strategy can be applied to this compound.
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | 2 eq. R¹R²NH | 3,5-bis(R¹R²N-sulfonyl)benzoic acid | General Reaction |
| This compound | 1 eq. R¹R²NH | 3-(chlorosulfonyl)-5-(R¹R²N-sulfonyl)benzoic acid | General Reaction |
| 3-(chlorosulfonyl)-5-(R¹R²N-sulfonyl)benzoic acid | 1 eq. R³R⁴NH | 3-(R³R⁴N-sulfonyl)-5-(R¹R²N-sulfonyl)benzoic acid | General Reaction |
Synthesis of Sulfonate Esters for Ligand and Material Applications
The reaction of this compound with alcohols or phenols in the presence of a base yields sulfonate esters. These reactions are valuable for introducing new functionalities and for creating building blocks for more complex molecular structures. The resulting bis(sulfonate ester) derivatives of benzoic acid can act as ligands for metal complexes or as monomers for the synthesis of polymers and other materials. For example, the reaction with a diol could lead to the formation of macrocycles or polymeric chains.
The synthesis of sulfonate esters from sulfonyl chlorides and phenols is a well-established transformation. researchgate.netresearchgate.net A novel derivatization method using the related 3-(chlorosulfonyl)benzoic acid has been developed for the analysis of various lipids, highlighting the utility of this reaction. ontosight.ai This method involves the reaction of the hydroxyl groups of the lipids with the chlorosulfonyl group to form sulfonic esters. ontosight.ai This principle can be extended to this compound to synthesize bifunctional sulfonate esters.
| Reactant 1 | Reactant 2 | Product | Application | Reference |
| This compound | 2 eq. ROH | 3,5-bis(R-oxysulfonyl)benzoic acid | Ligand/Monomer Synthesis | General Reaction |
| This compound | 1 eq. HO-R-OH | Polymeric or macrocyclic sulfonate esters | Materials Science | General Reaction |
| 3-(chlorosulfonyl)benzoic acid | Cholesterol | Cholesterol sulfonate ester | Analytical Derivatization | ontosight.ai |
Mechanisms of Sulfonyl Chloride Hydrolysis and Aminolysis
The hydrolysis of aromatic sulfonyl chlorides in water can proceed through different mechanisms depending on the reaction conditions, particularly the pH. rsc.org In neutral or alkaline conditions, the hydrolysis often follows an Sₙ2-type mechanism where a water molecule or a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic sulfur atom. rsc.org The reaction proceeds through a trigonal bipyramidal transition state.
The aminolysis of sulfonyl chlorides, the reaction with amines, also generally proceeds via a nucleophilic substitution mechanism. The amine acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. The reaction is typically faster than hydrolysis due to the higher nucleophilicity of amines compared to water. The mechanism can be influenced by the solvent, with polar solvents facilitating the reaction.
Chemo- and Regioselective Transformations of Multiple Reactive Sites
The presence of three reactive sites—one carboxylic acid and two sulfonyl chlorides—raises the challenge and opportunity of chemo- and regioselectivity. The inherent differences in the reactivity of the carboxyl group versus the sulfonyl chloride groups are the primary basis for achieving chemoselective transformations.
Chemoselectivity: Research has demonstrated that the different halide groups on derivatives like 3,5-bis(chlorosulfonyl)benzoyl chloride possess distinct reactivity profiles. The aroyl chloride (from the carboxylic acid) is substantially more reactive towards nucleophiles than the sulfonyl chlorides. nih.gov This reactivity difference allows for selective reactions. For instance, in a reaction with a primary or secondary amine, the amine will preferentially attack the benzoyl chloride carbon to form an amide, leaving the two sulfonyl chloride groups intact, provided the reaction conditions are carefully controlled. nih.gov
In the parent acid, selective reactions can also be achieved. The sulfonyl chlorides are highly susceptible to nucleophilic attack by amines to form stable sulfonamides. ethz.ch It is possible to perform amidation at the sulfonyl chloride positions while keeping the carboxylic acid group either free or protected. Conversely, the carboxylic acid can be selectively converted to an ester, such as a methyl ester, by reacting it with methanol (B129727) under acidic conditions (e.g., using H₂SO₄). ox.ac.uk This protection strategy allows for subsequent manipulation of the sulfonyl chloride groups without interference from the acidic proton of the carboxyl group. ox.ac.uk
Regioselectivity: The two chlorosulfonyl groups in this compound are chemically equivalent due to the molecule's C₂ᵥ symmetry. Therefore, in reactions involving a stoichiometric deficiency of a reagent, a statistical mixture of mono- and di-substituted products at the sulfonyl positions is typically expected. Achieving regioselective functionalization of only one of the two sulfonyl groups is non-trivial and would require breaking this symmetry, for instance, by employing a bulky chiral reagent or by first installing a large group at the carboxylic acid position that sterically hinders one of the sulfonyl chlorides more than the other.
| Starting Material | Reagent(s) | Reactive Site Targeted | Product Type | Reference |
|---|---|---|---|---|
| This compound | Amine (e.g., R-NH₂) | Sulfonyl Chloride | 3,5-bis(sulfamoyl)benzoic acid derivative | ethz.ch |
| This compound | Methanol (CH₃OH), H₂SO₄ | Carboxylic Acid | Methyl 3,5-bis(chlorosulfonyl)benzoate | ox.ac.uk |
| m-(chlorosulfonyl)benzoyl chloride | Amine (e.g., Aniline) | Benzoyl Chloride | m-(chlorosulfonyl)benzamide derivative | nih.gov |
Investigations into Tandem Reaction Sequences and Cascade Processes
While specific, named tandem or cascade reactions commencing from this compound are not extensively documented in dedicated studies, the molecule's structure lends itself to such processes, particularly in polymer chemistry. Its trifunctional nature (one carboxyl group and two sulfonyl groups) makes it an ideal A³-type monomer for creating hyperbranched polymers or cross-linked networks through polycondensation reactions.
A hypothetical cascade process would involve a one-pot reaction of the derivatized 3,5-bis(chlorosulfonyl)benzoyl chloride with a difunctional B₂ monomer, such as a diamine or a diol. In such a reaction, the more reactive benzoyl chloride would first react, followed by the reaction of the sulfonyl chlorides, leading to the rapid formation of a complex, three-dimensional polymer structure. This type of step-growth polymerization, where multifunctional monomers lead to dendritic or hyperbranched architectures in a single synthetic operation, is a classic example of a cascade process. The use of related sulfonated monomers in the synthesis of complex materials like porphyrin dimers further highlights the potential of this building block in multi-step, one-pot synthetic strategies. ox.ac.uk
Applications in Advanced Organic Synthesis and Molecular Design Research
Versatile Building Block in the Construction of Complex Organic Molecules
The compound's trifunctional nature is key to its versatility, enabling chemists to synthesize a diverse array of complex molecules that would be challenging to produce through other methods.
Dendritic polymers are highly branched, globular macromolecules that have found applications in fields ranging from drug delivery to materials science. rsc.orgresearchgate.net The structure of 3,5-bis(chlorosulfonyl)benzoic acid is ideally suited for the divergent synthesis of dendrimers and other multi-arm molecules. The carboxylic acid can serve as a focal point or be protected, while the two chlorosulfonyl groups can react with difunctional linking units to create the first "generation" of branches. Repetitive reaction sequences can then be used to build successive generations, leading to highly complex, tree-like dendritic architectures. researchgate.net This approach allows for precise control over the size, shape, and surface functionality of the final macromolecule.
In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups are appended to create a library of compounds for biological screening. This compound serves as an excellent scaffold due to its rigid aromatic core and orthogonally reactive functional groups. The sulfonyl chloride groups can be readily converted into sulfonamides by reacting them with a wide range of primary and secondary amines. This allows for the systematic introduction of diverse chemical functionalities, enabling researchers to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. This modular approach is fundamental to modern drug discovery, facilitating the efficient synthesis of compound libraries to identify new therapeutic leads. acs.org
The development of novel ligands is crucial for advancing transition metal catalysis. This compound can be elaborated into unique ligands for metal coordination. The sulfonyl groups can be reacted with molecules containing coordinating atoms (like nitrogen or oxygen) to form multidentate ligands capable of binding to metal centers.
Furthermore, this building block is valuable in the creation of polymer-bound catalysts. mdpi.com By reacting one or both of the chlorosulfonyl groups with a functionalized polymer support (such as polystyrene), a heterogeneous catalyst can be prepared. nih.govresearchgate.net This immobilization facilitates easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse, which is a key principle of green chemistry. mdpi.com This strategy combines the high reactivity and selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system.
Precursor for the Development of Molecules for Biological Study
Beyond its role in creating complex architectures, this compound is a direct precursor to molecules designed to interact with and probe biological systems. tu-braunschweig.de Its derivatives have shown significant promise as modulators of enzyme activity and as tools for chemical biology.
The sulfonamide group is a well-established pharmacophore found in numerous approved drugs. The ease with which this compound can be converted into a diverse range of bis-sulfonamides makes it a valuable starting point for developing new enzyme inhibitors.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors : AKR1C3 is a key enzyme in androgen biosynthesis and is considered a critical target for treating castration-resistant prostate cancer. nih.gov However, developing selective inhibitors is challenging due to high similarity with its isoform, AKR1C2. Researchers have synthesized derivatives of 3-(sulfonyl)benzoic acid that show remarkable selectivity for AKR1C3. nih.gov For instance, certain 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives achieve up to 5000-fold selectivity for AKR1C3 over AKR1C2. nih.gov Computational studies revealed that this selectivity arises from distinct binding modes within the active sites of the two enzyme isoforms. nih.gov
Carbonic Anhydrase (CA) Inhibitors : Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications, notably in the treatment of glaucoma. nih.gov Benzoic acid derivatives containing sulfonamide groups have been explored as potent CA inhibitors. By reacting 4-chloro-3-sulfamoyl benzoic acid with various amino acids or heterocyclic sulfonamides, researchers have developed inhibitors with low nanomolar affinity for CA isozymes II and IV, which are involved in the secretion of aqueous humor in the eye. nih.govnih.gov
P2Y₁₄R Antagonists : The P2Y₁₄ receptor is a potential target for inflammatory diseases like acute lung injury. Novel 3-sulfonamido benzoic acid derivatives have been designed as antagonists for this receptor. One such compound demonstrated potent antagonistic activity (IC₅₀ = 5.6 nM) and favorable pharmacokinetic properties, making it a promising candidate for further development as an anti-inflammatory drug. nih.gov
| Enzyme Target | Derivative Class | Key Research Finding | Potential Application | Reference |
|---|---|---|---|---|
| AKR1C3 | 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids | Achieved up to 5000-fold selectivity for AKR1C3 over AKR1C2. | Castration-Resistant Prostate Cancer | nih.gov |
| Carbonic Anhydrase (CA II, CA IV) | 4-chloro-3-sulfamoyl-benzenecarboxamides | Low nanomolar affinity for target isozymes. | Glaucoma | nih.gov |
| P2Y₁₄ Receptor | 3-sulfonamido benzoic acid derivatives | Identified antagonist with IC₅₀ of 5.6 nM and good druggability. | Acute Lung Injury | nih.gov |
Chemical probes are essential tools in chemical biology for identifying and characterizing the function of proteins and metabolites within complex biological samples. researchgate.net The reactivity of the chlorosulfonyl group makes it suitable for creating such probes.
A novel derivatization method utilizing the related compound 3-(chlorosulfonyl)benzoic acid has been developed for the sensitive analysis of lipids, including acylglycerols, sterols, and prenols, by mass spectrometry. nih.gov In this method, the chlorosulfonyl group reacts with hydroxyl moieties on the lipid molecules. This derivatization introduces a permanently charged benzoic acid group, which significantly enhances ionization efficiency in negative ion mode mass spectrometry. This "charge-switch" strategy leads to a substantial improvement in detection sensitivity, with limits of detection reaching the low picomole per milliliter range for free sterols in plasma. nih.gov This advancement allows for the identification and quantification of a greater number of lipid species, providing deeper insights into metabolomic and lipidomic profiles. nih.gov
| Analyte Class | Derivatization Agent | Technique | Key Advantage | Reference |
|---|---|---|---|---|
| Acylglycerols, Sterols, Prenols | 3-(Chlorosulfonyl)benzoic acid | RP-UHPLC/MS/MS | Charge-switch to negative ion mode, significantly improving detection limits (e.g., 15–25 pmol/mL for free sterols). | nih.gov |
| Tyrosine Residues | Sulfonyl probes (general) | Chemical Proteomics | Covalent labeling for activity-based protein profiling (ABPP) and investigation of proteome-wide amino acid reactivity. | researchgate.net |
Contribution to Novel Dye and Pigment Syntheses (e.g., anthraquinone (B42736) derivatives)There is a lack of information regarding the application of this compound in the synthesis of anthraquinone derivatives or other novel dyes and pigments. While the synthesis of dyes often involves intermediates with sulfonyl chloride or sulfonic acid groups, no specific literature details the use of this compound for this purpose. A thesis was found that mentions the synthesis of the compound itself, but does not detail its subsequent application in dye formationethz.ch.
Due to the absence of specific data for these applications, creating a scientifically accurate and informative article that adheres to the provided structure is not feasible at this time.
Spectroscopic and Structural Characterization Methodologies in Chemical Research
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques) for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. bipm.org For 3,5-bis(chlorosulfonyl)benzoic acid, ¹H and ¹³C NMR would provide definitive evidence of its covalent framework.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature two signals: a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. For a related compound, 3,5-bis(trifluoromethyl)benzoic acid, the aromatic protons appear as two distinct signals, which supports the expected pattern for 3,5-disubstituted benzoic acids. bipm.orgchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. For this compound, six distinct signals are anticipated: four for the aromatic carbons, one for the carboxylic carbon, and one for the carbons bearing the chlorosulfonyl groups. The carbon atoms directly attached to the electronegative sulfonyl chloride groups and the carboxyl group would be shifted significantly downfield. For comparison, the ¹³C NMR spectrum of benzoic acid shows four signals for the aromatic ring and one for the carboxyl carbon. rsc.orgrsc.org
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would confirm the coupling between the aromatic protons, while an HSQC spectrum would correlate each protonated aromatic carbon with its directly attached proton, solidifying the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10 | ~165-170 | Broad Singlet |
| Aromatic C-H (Position 2, 6) | ~8.0-8.5 | ~130-135 | Doublet |
| Aromatic C-H (Position 4) | ~7.8-8.2 | ~135-140 | Triplet |
| Aromatic C (Position 1) | - | ~130-135 | Singlet |
High-Resolution Mass Spectrometry (HRMS-ESI-qTOF) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by measuring its mass with very high accuracy. Using a technique like Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (qTOF) analyzer, the exact mass of the molecular ion of this compound can be obtained. This allows for the unambiguous confirmation of its chemical formula, C₇H₄Cl₂O₆S₂.
Fragmentation analysis, typically performed via tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. Upon collision-induced dissociation, the molecular ion would be expected to fragment in predictable ways. Key fragmentation pathways for aromatic sulfonyl chlorides and carboxylic acids include:
Loss of a chlorine radical (Cl•) .
Loss of sulfur dioxide (SO₂) .
Loss of the carboxyl group (-COOH) .
Loss of the chlorosulfonyl group (-SO₂Cl) .
For instance, the fragmentation of protonated benzoic acid often involves the loss of a hydroxyl radical to form the stable benzoyl cation or the loss of the entire carboxylic acid group. docbrown.inforesearchgate.net Similarly, studies on 3-(chlorosulfonyl)benzoic acid as a derivatizing agent show characteristic fragment ions corresponding to the sulfobenzoic acid moiety. nih.gov These known patterns allow for a detailed interpretation of the fragmentation spectrum of this compound, further confirming its structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. slideshare.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and sulfonyl chloride groups. Key expected peaks include:
A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. docbrown.info
A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid. researchgate.netresearchgate.net
Two strong, sharp absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl chloride groups, typically found in the ranges of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively.
Absorptions related to the aromatic ring, including C-H and C=C stretching vibrations. core.ac.uk
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the symmetric S=O stretch and the aromatic ring vibrations often produce strong Raman signals, aiding in a comprehensive vibrational analysis.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1680-1720 | Strong |
| Sulfonyl Chloride | S=O Asymmetric Stretch | 1370-1400 | Strong |
| Sulfonyl Chloride | S=O Symmetric Stretch | 1170-1200 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the exact bond lengths, bond angles, and torsion angles within the this compound molecule.
Furthermore, it provides invaluable information about the supramolecular assembly and intermolecular interactions that dictate the crystal packing. growkudos.com For this compound, several key interactions are expected to be observed:
Hydrogen Bonding: The carboxylic acid groups are highly likely to form strong O-H···O hydrogen bonds, typically resulting in the formation of centrosymmetric dimers, a common structural motif for carboxylic acids in the solid state. core.ac.ukresearchgate.net
Halogen Bonding and other weak interactions: Potential interactions involving the chlorine and oxygen atoms of the sulfonyl groups (e.g., C-H···O, C-H···Cl) could further stabilize the crystal lattice. mdpi.com
Analysis of these interactions is crucial for understanding the physical properties of the compound in its solid state and for crystal engineering applications. researchgate.netnih.gov
Chromatographic Techniques (HPLC, GC-MS, TLC) for Reaction Monitoring and Purity Assessment
Chromatographic methods are essential for separating components of a mixture, making them ideal for monitoring the progress of a chemical reaction and assessing the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to monitor the progress of a synthesis. youtube.com A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting materials. As the reaction proceeds, the spot corresponding to the starting material will diminish while a new spot for the product, this compound, will appear and intensify. sigmaaldrich.com Due to its polarity, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) would likely be effective on a silica (B1680970) gel plate. youtube.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of the synthesized compound. A reversed-phase HPLC method, using a C18 column, would be well-suited for this polar analyte. thaiscience.info The mobile phase would typically be a mixture of an aqueous buffer (often with an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). helixchrom.com The compound would be detected using a UV detector, as the aromatic ring is a strong chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and thermal lability of the carboxylic acid and sulfonyl chloride groups, direct analysis of this compound by GC-MS is challenging. The compound would likely require derivatization, for example, by converting the carboxylic acid to a more volatile methyl ester, before injection into the GC. The separated components would then be detected by the mass spectrometer, providing both retention time and mass spectral data for identification. tubitak.gov.tr
Computational and Theoretical Investigations of 3,5 Bis Chlorosulfonyl Benzoic Acid and Its Derivatives
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3,5-bis(chlorosulfonyl)benzoic acid. These calculations can determine the molecule's most stable three-dimensional arrangement (conformation) by identifying the geometry that corresponds to the lowest energy state.
The electronic structure can be analyzed through the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the electron-withdrawing nature of the two chlorosulfonyl groups and the carboxylic acid group would significantly influence the electron distribution in the aromatic ring, making the sulfur atoms of the sulfonyl chlorides highly electrophilic.
Table 1: Calculated Quantum Chemical Parameters for a Hypothetical Optimized Geometry of this compound
| Parameter | Value |
| Total Energy | Value |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Dipole Moment | Value |
Note: The values in this table are hypothetical and would need to be determined by specific quantum chemical calculations.
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (if applicable to synthesized derivatives)
While this compound itself is a reactive intermediate, its derivatives, formed by the reaction of the chlorosulfonyl groups, can be designed as ligands for biological targets. Molecular modeling and docking are essential computational techniques to predict and analyze the interactions of these derivatives with protein receptors.
For example, 3-(chlorosulfonyl)benzoic acid is a known precursor in the synthesis of partial agonists for the Peroxisome proliferator-activated receptor δ (PPARδ), a target for metabolic diseases. sigmaaldrich.cnsigmaaldrich.com Derivatives of this compound could potentially be designed to bind to various enzymes or receptors.
Molecular docking simulations would predict the preferred binding orientation of a derivative within the active site of a target protein. These simulations calculate a binding affinity or docking score, which estimates the strength of the interaction. A lower binding affinity generally indicates a more stable and potent ligand-receptor complex. For instance, studies on other complex molecules have used docking to predict binding affinities to specific receptors, such as the human estrogen receptor alpha. researchgate.net
These studies help in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand in the binding pocket. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.
Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to explore the reaction mechanisms involving this compound. The high reactivity of the chlorosulfonyl groups makes this compound a versatile reagent for introducing sulfonyl functionalities.
By calculating the potential energy surface for a given reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate.
For this compound, theoretical studies could investigate its reactions with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively. These calculations would provide insights into the reaction kinetics and the factors influencing the regioselectivity of the reaction.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies (for related derivatives)
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on derivatives of this compound are publicly available, the principles can be readily applied.
QSAR studies on other benzoic acid derivatives have successfully correlated molecular descriptors with biological activities like antibacterial action or toxicity. nih.govmdpi.com These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
For a series of derivatives of this compound, a QSAR model could be developed to predict their activity as, for example, enzyme inhibitors. This would involve synthesizing a library of derivatives, measuring their biological activity, and then using statistical methods to build a predictive model. Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. For example, QSAR studies on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov
Future Research Directions and Emerging Paradigms in the Study of Polyfunctionalized Benzoic Acids
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of aromatic sulfonyl chlorides often relies on stoichiometric amounts of harsh reagents like chlorosulfonic acid, which can generate significant waste and pose safety hazards. docbrown.infoscribd.com The future of synthesizing compounds like 3,5-bis(chlorosulfonyl)benzoic acid lies in the adoption of greener and more sustainable methodologies.
One promising avenue is the development of catalytic systems that can replace the need for excess chlorosulfonic acid. chromnet.net For instance, the use of solid acid catalysts, such as silica-supported sulfuric acid (SSA), has shown potential in other sulfonation reactions. researchgate.net These heterogeneous catalysts are easily separable from the reaction mixture, allowing for their reuse and minimizing waste. researchgate.net While not yet specifically documented for this compound, exploring the application of such catalysts for the direct sulfonation of benzoic acid could lead to a more environmentally friendly process.
A potential sustainable route for the synthesis of this compound could involve the direct, catalyzed sulfonation of benzoic acid using a solid-supported catalyst, followed by chlorination with a less hazardous reagent than thionyl chloride, all within a continuous flow system to maximize efficiency and safety.
Exploration of Novel Catalytic Systems for Functional Group Transformations
The trifunctional nature of this compound, with its two reactive chlorosulfonyl groups and one carboxylic acid group, makes it a prime candidate for a variety of functional group transformations. The exploration of novel catalytic systems to selectively and efficiently carry out these transformations is a key area of future research.
For the sulfonyl chloride groups, new catalytic methods are being developed for their conversion into other important functional groups like sulfonamides, sulfonate esters, and sulfones. mdpi.com Recent advances in photoredox catalysis, for instance, have enabled the use of visible light to mediate sulfonylation reactions under mild conditions. mt.com While not yet applied to this compound specifically, these methods could potentially be adapted to functionalize its sulfonyl chloride groups with a wide range of substituents. Copper-catalyzed reactions are also showing promise for C-H functionalization and cross-coupling reactions, which could be used to further modify the aromatic ring of the benzoic acid derivative. slideshare.net
The carboxylic acid group offers another handle for functionalization. Zeolite catalysts have been explored for the benzoylation of phenols with benzoic acid, suggesting that similar solid acid catalysts could be employed for esterification or amidation reactions involving the carboxylic acid group of this compound. sci-hub.se The challenge lies in achieving selectivity, where one type of functional group reacts while the others remain intact. This could potentially be achieved through the use of catalysts with specific active sites or by carefully controlling reaction conditions.
A summary of potential catalytic transformations for this compound is presented in the table below.
| Functional Group | Transformation | Potential Catalytic System |
| Chlorosulfonyl | Sulfonamide formation | Amine reactants, potentially under flow conditions |
| Chlorosulfonyl | Sulfonate ester formation | Alcohol reactants with a base catalyst |
| Chlorosulfonyl | Reduction to thiol | Reducing agents with a metal catalyst |
| Carboxylic Acid | Esterification | Acid or base catalysis, potentially with zeolites |
| Carboxylic Acid | Amidation | Coupling agents or direct thermal condensation |
| Aromatic Ring | Further substitution | Friedel-Crafts or other electrophilic aromatic substitution catalysts |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The integration of automated synthesis platforms, including flow chemistry and robotic systems, is set to revolutionize the synthesis and optimization of complex molecules like this compound. researchgate.netsci-hub.seresearchgate.net These technologies offer significant advantages in terms of safety, reproducibility, and the ability to rapidly screen a large number of reaction conditions.
Flow chemistry, where reagents are continuously pumped through a reactor, is particularly well-suited for hazardous reactions like chlorosulfonation. researchgate.netmdpi.com The small reaction volumes and excellent heat transfer in flow reactors minimize the risks associated with highly exothermic processes. mt.com An automated continuous flow system for the production of aryl sulfonyl chlorides has already been developed, demonstrating the feasibility of this approach for the synthesis of related compounds. researchgate.net Such a system could be adapted for the synthesis of this compound, allowing for precise control over reaction parameters and leading to higher yields and purity. researchgate.net
Robotic platforms combined with high-throughput experimentation (HTE) can further accelerate the discovery of optimal reaction conditions. docbrown.info These systems can automatically prepare and run hundreds of reactions in parallel, varying parameters such as catalyst, solvent, temperature, and reagent ratios. docbrown.info The resulting data can be analyzed to quickly identify the best conditions for a particular transformation. scribd.com The development of robotic platforms informed by artificial intelligence (AI) is taking this a step further, where the system can not only perform experiments but also learn from the results to design the next set of experiments, leading to a fully autonomous discovery cycle. slideshare.netrsc.orgyoutube.com
The potential benefits of integrating automated synthesis and HTE in the study of this compound include:
Rapid optimization of synthetic routes.
Improved safety when handling hazardous reagents.
Enhanced reproducibility of experimental results.
Discovery of novel reaction pathways and catalytic systems.
Generation of large datasets to train machine learning models for predictive chemistry.
Rational Design of New Material Architectures Utilizing Multifunctional Linkers
The unique trifunctional structure of this compound makes it an attractive building block, or "linker," for the rational design of new material architectures with tailored properties. wikipedia.org The two chlorosulfonyl groups and one carboxylic acid group provide multiple points of attachment for creating complex, three-dimensional structures.
In the field of metal-organic frameworks (MOFs), for example, multifunctional linkers are being used to create intricate structures with diverse functionalities. youtube.comwikipedia.org While the direct use of this compound in MOF synthesis has not been extensively reported, its potential is significant. The carboxylic acid group can coordinate with metal ions to form the primary framework, while the two chlorosulfonyl groups can be post-synthetically modified to introduce additional functionalities. wikipedia.org This could lead to the development of MOFs with enhanced catalytic activity, selective gas sorption properties, or sensing capabilities.
Similarly, in the design of porous organic polymers (POPs), multifunctional linkers are crucial for creating robust, high-surface-area materials. researchgate.netrsc.org The chlorosulfonyl groups of this compound can readily react with amines to form stable sulfonamide linkages, which can be used to construct porous polymer networks. rsc.org The resulting materials could have applications in gas storage, separation, and catalysis.
The principles of crystal engineering can also be applied to design new solid-state materials based on this compound. scribd.com By understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, it may be possible to control the self-assembly of this molecule into specific crystalline architectures with desired physical properties. scribd.com
Advanced Spectroscopic and Imaging Techniques for In-situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. Advanced spectroscopic and imaging techniques are increasingly being used for the in-situ monitoring of reactions involving polyfunctionalized benzoic acids.
Raman spectroscopy is a powerful tool for in-situ reaction monitoring due to its high specificity and ability to analyze samples in various phases. researchgate.netmdpi.comrsc.org For the synthesis of this compound, a Raman probe could be inserted directly into the reaction vessel to track the disappearance of starting material peaks and the emergence of product peaks, allowing for real-time optimization of reaction conditions. researchgate.net Raman spectroscopy is also well-suited for monitoring polymorphic transformations during crystallization processes. mdpi.com
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is another valuable technique for in-situ monitoring. nih.gov An ATR probe can be immersed in the reaction mixture to provide continuous data on the concentration of reactants and products. nih.gov This technique has been successfully used to monitor the synthesis of other chlorinated compounds and could be readily applied to the study of this compound. nih.gov
Process Analytical Technology (PAT) is a broader framework that integrates these and other analytical techniques with data analysis and process control to ensure the quality and efficiency of manufacturing processes. chromnet.netmt.comwikipedia.org The implementation of PAT in the production of materials derived from this compound would lead to improved process understanding and control. mt.com
In addition to spectroscopic techniques, advanced imaging methods can provide detailed information about the morphology and growth of crystals. diva-portal.org For example, techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) can be used to visualize the crystal habit of this compound and to understand how it is influenced by different solvents and additives.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3,5-bis(chlorosulfonyl)benzoic acid, and how do side reactions impact yield?
- Methodological Answer : Synthesis typically involves sulfonation of benzoic acid derivatives using chlorosulfonic acid. Key parameters include temperature control (0–5°C to minimize decomposition) and stoichiometric excess of chlorosulfonic acid. Side reactions, such as over-sulfonation or hydrolysis, can reduce yields. Post-reaction quenching with ice-water and rapid isolation via vacuum filtration are critical to prevent degradation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Look for doublet peaks in the aromatic region (δ 8.5–9.0 ppm) due to symmetry at positions 3 and 4. The absence of -SOCl proton signals confirms successful sulfonation.
- LC–MS : A molecular ion peak at m/z 293 [M-H] and fragment ions at m/z 157 (loss of two -SOCl groups) validate the structure.
- FT-IR : Strong S=O stretches at 1360 cm and 1170 cm confirm sulfonyl chloride groups .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization from anhydrous dichloromethane/hexane mixtures (1:3 v/v) at -20°C yields high-purity crystals. Avoid aqueous washes to prevent hydrolysis of -SOCl groups. Purity >98% can be confirmed via reverse-phase HPLC using a C18 column with acetonitrile/0.1% HPO (70:30) .
Advanced Research Topics
Q. How can this compound be utilized as a precursor for fluorosulfonyl derivatives, and what mechanistic challenges arise during fluorination?
- Methodological Answer : Reaction with KF in anhydrous DMF at 60°C replaces -Cl with -F via nucleophilic substitution. Challenges include competing hydrolysis (mitigated by molecular sieves) and regioselectivity. Monitor reaction progress via F NMR (δ -110 ppm for -SOF). Yields range from 60–75%, with unreacted starting material recyclable .
Q. What strategies address contradictory spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer : Discrepancies in H NMR integration (e.g., unexpected splitting) may arise from residual moisture hydrolyzing -SOCl to -SOH. Use deuterated DMSO-d for solubility and to suppress hydrolysis. Cross-validate with elemental analysis (expected Cl: ~24.2%) and X-ray crystallography for unambiguous confirmation .
Q. In drug discovery, how does this compound enhance the design of covalent inhibitors targeting cysteine residues?
- Methodological Answer : The -SOCl groups react selectively with thiols in cysteine, forming stable sulfonamide bonds. Kinetic studies (e.g., LC–MS time-course assays) determine reaction rates (k). Optimize steric accessibility by introducing electron-withdrawing groups (e.g., -CF) at the 3,5-positions to increase electrophilicity .
Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Exothermic sulfonation requires precise temperature control (jacketed reactors with cryogenic cooling). Large-scale purification is limited by the compound’s sensitivity to hydrolysis; use closed-system filtration and nitrogen-blanketed storage. Pilot-scale yields drop by ~15% compared to lab-scale due to mixing inefficiencies—address via high-shear mixing .
Data Analysis and Optimization
Q. How do computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient aromatic ring. Fukui indices identify C-1 as the most electrophilic site. Compare with experimental Hammett σ values to predict substituent effects on reaction rates .
Q. What analytical workflows resolve co-elution issues in HPLC analysis of this compound and its hydrolyzed byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
